molecular formula C28H33ClN4O5 B11607781 N-(4-chlorophenyl)-4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide

N-(4-chlorophenyl)-4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide

Cat. No.: B11607781
M. Wt: 541.0 g/mol
InChI Key: JUSOTNRJJJQOEJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a condensation reaction with an appropriate aldehyde or ketone.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe or ligand in biochemical assays.

Medicine

Medicinally, the compound might be investigated for its pharmacological properties, including potential therapeutic effects. It could be a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)piperazine: A simpler analog with similar structural features.

    4-(3,4-dimethoxyphenyl)piperazine: Another analog with a different substitution pattern.

    Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures.

Uniqueness

The uniqueness of N-(4-chlorophenyl)-4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C28H33ClN4O5

Molecular Weight

541.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[2-[[4-(3,4-dimethoxyphenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C28H33ClN4O5/c1-37-26-8-3-19(17-27(26)38-2)20-15-24(34)23(25(35)16-20)18-30-9-10-32-11-13-33(14-12-32)28(36)31-22-6-4-21(29)5-7-22/h3-8,17-18,20,34H,9-16H2,1-2H3,(H,31,36)

InChI Key

JUSOTNRJJJQOEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

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